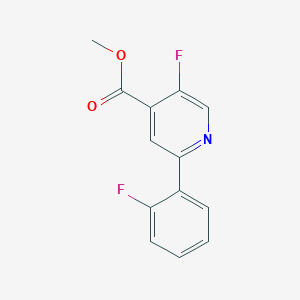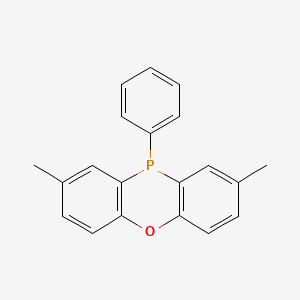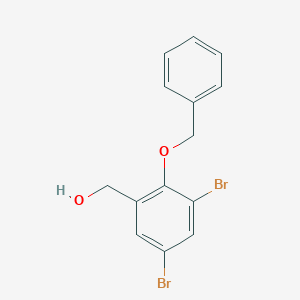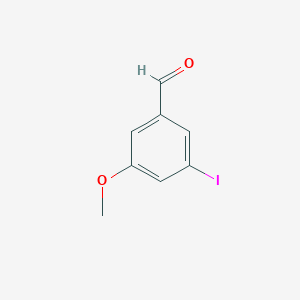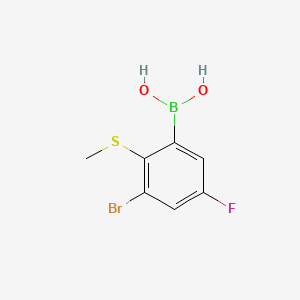
2-Ethyl-5-(trifluoromethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-5-(trifluoromethyl)phenol: is an organic compound with the molecular formula C9H9F3O. It is a derivative of phenol, where the hydrogen atoms at the 2 and 5 positions of the benzene ring are substituted by an ethyl group and a trifluoromethyl group, respectively. This compound is of interest due to its unique chemical properties imparted by the trifluoromethyl group, which is known for its electron-withdrawing effects and its influence on the compound’s reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Ethyl-5-(trifluoromethyl)phenol involves the Friedel-Crafts alkylation of phenol with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation followed by trifluoromethylation. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 2-Ethyl-5-(trifluoromethyl)phenol can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form various hydrogenated products.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used under acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydrogenated phenolic derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-Ethyl-5-(trifluoromethyl)phenol is used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals. The trifluoromethyl group enhances the biological activity and metabolic stability of the resulting compounds .
Biology: In biological research, this compound is used to study the effects of trifluoromethylation on the activity of phenolic compounds. It serves as a model compound for understanding the interactions of trifluoromethylated phenols with biological targets .
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an intermediate in the synthesis of drugs with anti-inflammatory and antimicrobial properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including polymers and surfactants. Its unique properties make it valuable in the development of materials with enhanced performance characteristics .
Wirkmechanismus
The mechanism of action of 2-Ethyl-5-(trifluoromethyl)phenol involves its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound can modulate the activity of enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, it can interact with receptors on the cell surface, influencing signal transduction pathways and cellular responses .
Vergleich Mit ähnlichen Verbindungen
2-Ethylphenol: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
5-(Trifluoromethyl)phenol: Lacks the ethyl group, affecting its reactivity and applications.
2-Methyl-5-(trifluoromethyl)phenol: Similar structure but with a methyl group instead of an ethyl group, leading to variations in its properties and uses.
Uniqueness: 2-Ethyl-5-(trifluoromethyl)phenol is unique due to the presence of both the ethyl and trifluoromethyl groups, which impart distinct electronic and steric effects. These effects influence the compound’s reactivity, stability, and interactions with biological targets, making it valuable in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C9H9F3O |
|---|---|
Molekulargewicht |
190.16 g/mol |
IUPAC-Name |
2-ethyl-5-(trifluoromethyl)phenol |
InChI |
InChI=1S/C9H9F3O/c1-2-6-3-4-7(5-8(6)13)9(10,11)12/h3-5,13H,2H2,1H3 |
InChI-Schlüssel |
BDTOBPMUDOVTNT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=C(C=C1)C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-ethyl-3-(benzo[b]furan-5-yl)acrylate](/img/structure/B14769396.png)
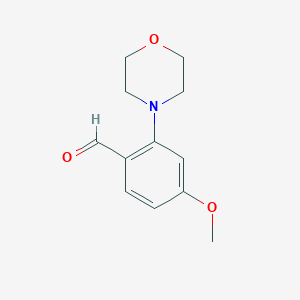

![(S)-5-Isopropyl-2-mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B14769411.png)

